Fluorocinnamic acid

Description

Contextualization of Fluorinated Cinnamic Acids in Organic Chemistry

Cinnamic acid is a naturally occurring aromatic carboxylic acid found in various plants, fruits, grains, and honey nih.gov. Its fundamental structure comprises a benzene (B151609) ring, an alkene double bond, and an acrylic acid functional group, providing multiple sites for chemical modification nih.gov. Fluorinated cinnamic acids are a class of derivatives where one or more hydrogen atoms on the cinnamic acid backbone, typically on the benzene ring, are replaced by fluorine atoms. These compounds have garnered attention in organic chemistry, particularly as important intermediates and core substructures in the synthesis of various pharmaceutical agents google.comgoogle.com. Synthetic routes for fluorinated cinnamic acids often involve coupling fluorinated aryl bromides with acrylic acid, frequently employing palladium-catalyzed Heck reactions under specific conditions to achieve high yields google.comgoogle.com.

Significance of Fluorine Substitution in Cinnamic Acid Derivatives for Academic Inquiry

The introduction of fluorine into organic molecules can profoundly alter their chemical and physical properties, as well as their disposition within biological systems, including distribution, clearance, and metabolism mdpi.com. Fluorine's unique characteristics, such as its high electronegativity, small atomic radius, and strong carbon-fluorine bond, can lead to modified molecular interactions, enhanced metabolic stability, and altered lipophilicity mdpi.comresearchgate.net. For academic inquiry, understanding how the position and number of fluorine atoms influence the reactivity, stability, and interactions of cinnamic acid derivatives with biological targets is a central focus mdpi.comresearchgate.netnih.gov. This makes fluorinated compounds particularly attractive for drug discovery and development efforts.

Isomeric Forms of Fluorocinnamic Acid: Positional and Stereochemical Considerations in Research

This compound exists in several isomeric forms, which are critical considerations in research due to their distinct properties.

Positional Isomers: The fluorine atom can be substituted at different positions on the benzene ring, leading to three primary positional isomers:

2-Fluorocinnamic acid (ortho-fluorocinnamic acid) fishersci.canih.govuni.lufishersci.ca

3-Fluorocinnamic acid (meta-fluorocinnamic acid) sigmaaldrich.comfishersci.cafishersci.pt

4-Fluorocinnamic acid (para-fluorocinnamic acid) nih.govfishersci.cauni.lusigmaaldrich.comsigmaaldrich.comfishersci.ca

Stereochemical Isomers: Owing to the rigid carbon-carbon double bond in the propenoic acid moiety, each positional isomer can also exist as geometric (stereochemical) isomers:

(E)-form (trans-isomer): Where the substituents on the double bond are on opposite sides. This form is generally more prevalent in commercial and natural contexts nih.gov.

(Z)-form (cis-isomer): Where the substituents on the double bond are on the same side. Research indicates that the (Z)-configuration can significantly influence the compound's physical, chemical, and biological properties, leading to unique reactivity and interactions compared to its (E)-counterpart due to differences in spatial arrangement ontosight.ai. For example, the (Z)-isomer of 4-fluorocinnamic acid has been specifically studied for its distinct characteristics ontosight.ai.

The specific position of fluorine substitution (ortho, meta, or para) has been shown to exert a significant effect on the bioactivity and selectivity of cinnamic acid derivatives in various biological assays, such as enzyme inhibition studies researchgate.netnih.gov.

Table 1: Physical Properties and PubChem CIDs of this compound Isomers

| Compound Name | Melting Point (°C) | PubChem CID |

| 2-Fluorocinnamic acid | 179–183 vwr.com | 735833 nih.gov |

| 3-Fluorocinnamic acid | 162–166 sigmaaldrich.comfishersci.ca | 1551219 fishersci.ca |

| 4-Fluorocinnamic acid | 209–210 sigmaaldrich.comvwr.com | 1530234 nih.gov |

Overview of Advanced Research Domains Pertaining to this compound

Advanced research concerning this compound spans several domains, leveraging its unique chemical structure and the influence of fluorine. These compounds are explored as vital intermediates in the synthesis of pharmaceutical drugs google.comgoogle.com.

Research has delved into their potential biological activities. For instance, studies have investigated the anticonvulsant activity of fluorinated cinnamic acid derivatives, noting that halogen substitution, particularly at the 4-position, can be beneficial for such effects mdpi.com. Furthermore, this compound derivatives have been examined for their capacity to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where the position of fluorine substitution plays a role in modulating activity and selectivity researchgate.netnih.govmdpi.com.

Beyond biological applications, research also encompasses the biodegradation of fluorocinnamic acids. Specific bacterial strains, including members of the genus Rhodococcus and consortia of Arthrobacter and Ralstonia, have demonstrated the ability to degrade these compounds and facilitate the release of fluoride (B91410) researchgate.netsigmaaldrich.com.

In the realm of synthetic chemistry, advanced research focuses on developing novel reactions involving cinnamic acids. This includes visible-light-enabled decarboxylative mono- and difluoromethylation reactions under metal-free conditions, which offer pathways to introduce diverse fluorine-containing functional groups into the molecule researchgate.net. The adaptability of cinnamic acid as a core structure also positions it as a potential lead compound in the development of agents for neurodegenerative diseases like Alzheimer's, due to its observed ability to inhibit Aβ accumulation and provide neuroprotection mdpi.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7FO2 |

|---|---|

Molecular Weight |

166.15 g/mol |

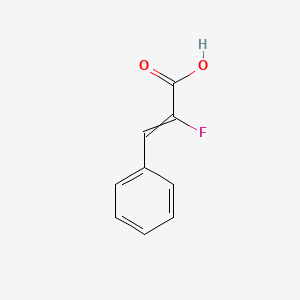

IUPAC Name |

2-fluoro-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12) |

InChI Key |

QONCEXMULRJPPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Fluorocinnamic Acid

Contemporary Approaches in Fluorocinnamic Acid Synthesis

The synthesis of fluorocinnamic acids, crucial intermediates in the development of pharmaceuticals and materials, has been significantly advanced through modern catalytic and synthetic strategies. These methods offer improved efficiency, selectivity, and sustainability over traditional approaches.

Palladium-Catalyzed Heck Reactions for Aryl-Olefin Coupling

The palladium-catalyzed Heck reaction stands as a powerful tool for the construction of carbon-carbon bonds and is frequently employed in the synthesis of cinnamic acid derivatives. matthey.com This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. matthey.comgoogle.com For the synthesis of fluorocinnamic acids, a fluorinated bromobenzene (B47551) is commonly reacted with an acrylic acid ester. google.com

A notable advancement in this area is the use of phosphane-free palladium catalysts under Jeffrey conditions, which utilize a phase-transfer catalyst (PTC) and an organic base. google.com This approach has been shown to be highly effective for the synthesis of fluorinated cinnamic acid esters, which can then be hydrolyzed to the corresponding acids. google.com The use of a PTC, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the aqueous and organic phases, leading to high yields. google.comresearchgate.net

Researchers have explored various palladium catalysts, including palladium(II) acetate (B1210297) (Pd(OAc)2), and have optimized reaction conditions to achieve high turnover numbers (TON) and facilitate catalyst recovery. google.com The reaction is often carried out at elevated temperatures, and the choice of base, such as triethylamine (B128534) (TEA), is critical for the reaction's success. google.com This methodology provides a more cost-effective and efficient alternative to traditional methods like the Perkin or Knoevenagel reactions, which often rely on expensive aromatic aldehydes. google.com

Table 1: Key Parameters in Palladium-Catalyzed Synthesis of this compound Esters

| Parameter | Typical Reagent/Condition | Purpose |

| Aryl Halide | Fluorinated bromobenzenes (e.g., 1-bromo-3,4-difluorobenzene) | Source of the fluorinated aryl group. |

| Alkene | Acrylic acid esters (e.g., butyl acrylate) | Provides the acrylate (B77674) backbone. |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates the carbon-carbon bond formation. google.com |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Enhances reaction rates in biphasic systems. google.comresearchgate.net |

| Base | Triethylamine (TEA) | Neutralizes the generated acid and regenerates the catalyst. google.com |

| Solvent | Often neat or with a high-boiling solvent | Provides the reaction medium. |

| Temperature | ~130-140°C | Accelerates the reaction rate. google.com |

Modified Perkin Reactions for Cinnamic Acid Formation

The Perkin reaction, a classic method for synthesizing cinnamic acids, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. pcbiochemres.com However, the traditional Perkin reaction can be limited by low yields, especially when the aromatic aldehyde contains electron-donating groups, and the formation of side products. pcbiochemres.comresearchgate.net

Modified Perkin reactions have been developed to overcome these limitations. One such modification involves using a tertiary amine, like triethylamine, in acetic anhydride. clockss.org This variation has been successfully used to synthesize a variety of α-substituted cinnamic acid derivatives. researchgate.net For instance, the reaction of 2-fluorobenzaldehyde (B47322) with 2-thiophene acetic acid in the presence of triethylamine and acetic anhydride leads to the formation of 3-(2-thienyl)coumarin, presumably through the intermediacy of α-(2-thienyl)-2-fluorocinnamic acid. clockss.org

While detailed mechanistic studies are ongoing, it is proposed that the reaction proceeds through a substituted 2-fluorocinnamic acid intermediate. clockss.org The subsequent intramolecular cyclization can occur via either an elimination/addition (benzyne) mechanism or a direct nucleophilic displacement. clockss.org The choice of reactants and conditions can influence the product distribution between the desired cinnamic acid and cyclized byproducts. clockss.org

Electrochemical Carboxylation and Related Novel Synthetic Pathways

Electrochemical methods present a sustainable and innovative approach to the synthesis of carboxylic acids, including fluorinated derivatives. nih.govbeilstein-journals.org Electrochemical carboxylation involves the reduction of an organic substrate at the cathode in the presence of carbon dioxide, which acts as the carboxylating agent. nih.govbeilstein-journals.org

A significant application of this technology is the direct electrochemical carboxylation of gem-difluoroalkenes with CO₂ to produce α-fluoro methyl cinnamates. beilstein-journals.orgnih.gov This process is believed to proceed through the formation of a radical anion, which then undergoes carboxylation. beilstein-journals.org The resulting α-fluorocinnamic acid can be a valuable precursor to bioactive compounds. beilstein-journals.orgnih.gov This method has demonstrated the potential for gram-scale operations. beilstein-journals.orgnih.gov

Recent advancements in photocatalysis have also enabled the controlled defluorinative carboxylation of sterically hindered CF₃-alkenes using formate (B1220265) salt as the C1 source. acs.org This photoinduced electron transfer approach allows for the sequential formation of gem-difluoroalkenes and α-fluoroacrylic acids. acs.org The reaction's outcome can be precisely controlled by adjusting the amount of formate and the reaction time. acs.org

Mechanochemical Synthesis Techniques for this compound Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov This technique has been successfully applied to the synthesis of cinnamic acid derivatives, particularly amides. beilstein-journals.orgnih.gov

For example, a continuous flow mechanochemical process has been developed for the synthesis of cinnamic acid amides using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling reagent. beilstein-journals.orgnih.gov This method has been shown to be scalable, with the capacity to produce large quantities of the amide products in high yields. beilstein-journals.orgnih.gov

Another mechanochemical approach involves the use of 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) for the amidation of cinnamic acid. nih.gov In this solvent-free method, the cinnamic acid is first converted to its corresponding acid fluoride (B91410), which then reacts with an amine to form the amide in good yield. nih.gov This technique has also been successfully demonstrated on a gram scale. nih.gov

Strategic Derivatization and Functional Group Interconversions

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Carboxylic Acid Group Functionalization: Esterification and Amidation Routes

The functionalization of the carboxylic acid group of this compound into esters and amides is a common and crucial transformation for creating bioactive molecules and other functional materials. cymitquimica.comlibretexts.org

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. A common laboratory-scale method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com For example, reaction with tert-butanol (B103910) under acidic conditions can form tert-butyl esters.

Amidation: The formation of amides from this compound is a key reaction in the synthesis of many biologically active compounds. This transformation is typically carried out using a coupling reagent to activate the carboxylic acid, followed by reaction with an amine. mdpi.com Common coupling reagents include carbodiimides like EDC·HCl and uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov The reaction is often performed in a suitable solvent such as dimethylformamide (DMF) with a base like triethylamine to neutralize the acid formed during the reaction.

Alternative methods for amidation include the use of trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃) under ultrasound irradiation, which proceeds via an in situ generated acid chloride. beilstein-journals.orgnih.gov

Table 2: Common Reagents for Esterification and Amidation of this compound

| Transformation | Reagent(s) | Conditions | Product |

| Esterification | Alcohol (e.g., tert-butanol), Acid Catalyst | Heating | Ester (e.g., tert-butyl fluorocinnamate) |

| Amidation | Amine, HBTU, Triethylamine | Room Temperature, DMF | Amide |

| Amidation | Amine, EDC·HCl | Mechanochemical, Continuous Flow | Amide |

| Amidation | Amine, TCCA/PPh₃ | Ultrasound Irradiation | Amide |

Modifications of the Olefinic Moiety

The double bond in the olefinic moiety of this compound is a key site for chemical modifications. These transformations allow for the synthesis of a diverse range of derivatives with tailored properties.

One significant modification is the selective reduction of the α,β-unsaturated double bond. For instance, 4-fluorocinnamic acid can undergo transfer hydrogenation using ammonium (B1175870) formate and a palladium-on-carbon (Pd/C) catalyst to yield 3-(4-fluorophenyl)propanoic acid. This chemoselective hydrogenation specifically targets the double bond without affecting the aromatic ring or the carboxylic acid group.

Another important transformation is the [2+2]-photocycloaddition of the exocyclic C=C bonds. This reaction has been demonstrated in the synthesis of 1,3-diaminotruxillic acid derivatives, where orthopalladated (Z)-2-aryl-4-aryliden-5(4H)-oxazolones undergo photocycloaddition to form cyclobutane (B1203170) rings. csic.es This process can be efficiently carried out using LED light sources in flow microreactors, leading to the stereoselective formation of the ε-isomer of the corresponding truxillic acid derivative. csic.es

Furthermore, the olefinic moiety can be functionalized through various addition reactions. For example, Michael additions to the α,β-unsaturated system of 4-fluorocinnamic acid are valuable for creating new carbon-carbon bonds and introducing diverse functional groups. chemimpex.com Visible light-induced photocatalysis has also been employed for the dicarbofunctionalization of the alkene, as demonstrated in the synthesis of pyrrolidines from alkene-tethered alkyl bromides. nih.gov

The table below summarizes key modifications of the olefinic moiety of this compound and related cinnamic acid derivatives.

| Reaction Type | Reagents/Catalyst | Product | Key Feature |

| Transfer Hydrogenation | Ammonium formate, Pd/C | 3-(4-fluorophenyl)propanoic acid | Selective reduction of the C=C double bond. |

| [2+2]-Photocycloaddition | LED light, orthopalladated complex | ε-1,3-diaminotruxillic acid derivatives | Stereoselective formation of a cyclobutane ring. csic.es |

| Michael Addition | Nucleophiles | Functionalized propanoic acid derivatives | Carbon-carbon bond formation at the β-position. chemimpex.com |

| Visible Light-Induced Dicarbofunctionalization | Photocatalyst, alkyl bromides | Pyrrolidines | Construction of cyclic structures. nih.gov |

Aromatic Ring Substitution and Fluorination Strategies

Modifying the aromatic ring of this compound, including the introduction of additional fluorine atoms, is a key strategy for fine-tuning its electronic and biological properties.

Direct fluorination of cinnamic acid can be achieved using electrophilic fluorinating agents. However, direct fluorination of benzene (B151609) rings with fluorine gas is often too reactive and can be explosive. libretexts.org Therefore, specialized reagents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (F-TEDA-BF4) are used as sources of "F+" for electrophilic aromatic substitution. libretexts.org

Common synthetic routes to fluorocinnamic acids involve starting with pre-fluorinated benzaldehydes. The Perkin or Knoevenagel-Doebner condensations of fluorinated benzaldehydes with malonic acid derivatives are widely used methods. These reactions require careful control of pH, often using pyridine (B92270) as a catalyst, and elevated temperatures.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another versatile method for synthesizing this compound derivatives. This reaction typically involves the coupling of a boronic acid reagent with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

The position of the fluorine atom on the aromatic ring significantly influences the molecule's properties. For instance, the meta-fluoro substituent in bavarostat, a histone deacetylase 6 (HDAC6) inhibitor, binds in a specific aromatic crevice of the enzyme. nih.gov Studies on a series of fluorophenylhydroxamates have shown that the inhibitory potency against HDAC6 varies widely depending on the fluorine substitution pattern on the aromatic ring. nih.gov

The following table outlines various strategies for aromatic ring substitution and fluorination.

| Strategy | Reagents/Method | Description |

| Electrophilic Aromatic Substitution | Electrophilic fluorinating agents (e.g., F-TEDA-BF4) | Direct introduction of fluorine onto the aromatic ring. libretexts.org |

| Perkin/Knoevenagel-Doebner Condensation | Fluorinated benzaldehydes, malonic acid derivatives | Synthesis starting from pre-fluorinated precursors. |

| Suzuki-Miyaura Coupling | Boronic acids, halogenated aromatics, Palladium catalyst | Carbon-carbon bond formation to construct the substituted cinnamic acid framework. |

| Catellani Reaction | Aryl iodide, anhydrides, acrylate ester, benzyl (B1604629) bromide | A four-component reaction to produce multifunctionalized methyl cinnamates. beilstein-journals.org |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides deep insights into the reaction pathway. solubilityofthings.com In multi-step reactions, intermediates are species that are formed in one step and consumed in a subsequent step. libretexts.org Transition states are high-energy, transient configurations of atoms that occur during the conversion of reactants to products. numberanalytics.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of intermediates and transition states. numberanalytics.come3s-conferences.org For example, DFT calculations have been used to support the selective radical addition at the α-carbon over the β-carbon of cinnamic acid during a visible light-induced reaction. nih.gov These calculations can also elucidate the nature of the decarboxylation step, suggesting a concerted elimination of CO2. nih.gov

Experimental techniques are also employed to detect and characterize reaction intermediates. For instance, ReactIR spectroscopy can monitor the progress of a reaction in real-time, providing information about the formation and consumption of intermediates. mt.com In one study, ReactIR confirmed the instantaneous deprotonation of an advanced intermediate upon the addition of a strong base. mt.com

In the synthesis of coumarins from 2-fluorobenzaldehyde and aryl acetic acids, it is proposed that the reaction proceeds through a substituted 2-fluorocinnamic acid intermediate. clockss.org The subsequent cyclization to the coumarin (B35378) could occur via an elimination-addition (benzyne) mechanism or a direct nucleophilic displacement. clockss.org

The table below highlights methods used to investigate reaction intermediates and transition states.

| Method | Application | Information Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways | Energies of intermediates and transition states, reaction selectivity. nih.gove3s-conferences.org |

| ReactIR Spectroscopy | Real-time reaction monitoring | Confirmation of intermediate formation and consumption. mt.com |

| Mechanistic Studies | Proposing reaction pathways | Postulation of intermediates like substituted 2-fluorocinnamic acid in coumarin synthesis. clockss.org |

Stereocontrol and Regioselectivity in Synthesis of this compound Isomers

Controlling the stereochemistry and regiochemistry of reactions is paramount in the synthesis of specific isomers of this compound and its derivatives. masterorganicchemistry.com Stereoselective reactions favor the formation of one stereoisomer over another, while regioselective reactions favor reaction at one position over another. masterorganicchemistry.com

The synthesis of the (Z)-isomer of 4-fluorocinnamic acid, for example, requires stereoselective methods like the Wittig reaction or the Heck reaction. ontosight.ai The choice of catalysts and reaction conditions is crucial for optimizing the yield and purity of the desired geometric isomer. ontosight.ai The (Z)-configuration, where the substituents are on the same side of the double bond, imparts unique physical, chemical, and biological properties compared to the more common (E)-isomer. ontosight.ai

In the context of the [2+2]-photocycloaddition to form truxillic acid derivatives, the orthopalladated complex acts as a molecular template. csic.es This template effect brings the two C=C bonds into close proximity, favoring their interaction and promoting the stereoselective formation of the ε-truxillic acid derivative as a single isomer. csic.es

Regioselectivity is critical in reactions involving multiple potential reaction sites. For instance, in the orthopalladation of (Z)-2-aryl-4-aryliden-5(4H)-oxazolones, the reaction occurs with regioselective activation of the ortho-C-H bond of the 4-arylidene ring. csic.es Similarly, in the four-component Catellani reaction to synthesize multifunctionalized methyl cinnamates, controlling the regioselectivity of the substitutions on the aromatic ring is essential. beilstein-journals.org

The following table provides examples of stereocontrol and regioselectivity in the synthesis of this compound isomers and related compounds.

| Reaction | Controlling Factor | Outcome |

| Synthesis of (Z)-4-fluorocinnamic acid | Wittig or Heck reaction conditions | Stereoselective formation of the (Z)-isomer. ontosight.ai |

| [2+2]-Photocycloaddition | Orthopalladated complex as a template | Stereoselective formation of ε-truxillic acid derivatives. csic.es |

| Orthopalladation of oxazolones | Carboxylic acid directing group | Regioselective activation of the ortho-C-H bond. csic.es |

| Catellani Reaction | Catalyst and reaction parameters | Regioselective synthesis of multifunctionalized methyl cinnamates. beilstein-journals.org |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of fluorocinnamic acid isomers. These complementary methods probe the vibrational modes of the molecule, offering a unique fingerprint based on its structural and electronic properties. researchgate.net

In the solid phase, the experimental FT-IR and Laser-Raman spectra of this compound derivatives have been extensively recorded and analyzed. nih.gov For instance, studies on trans-o-coumaric acid, a related compound, have utilized FT-IR and FT-Raman spectroscopy to investigate its molecular structure and the influence of alkali metal cations on its electronic system. nih.gov The analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational frequencies to specific molecular motions. nih.gov

The characteristic vibrational frequencies for the different isomers of this compound are influenced by the position of the fluorine atom on the phenyl ring. The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectra of these compounds. For (E)-3-Fluorocinnamic acid, the C=O stretch is observed at 1693 cm⁻¹. nih.gov

The following table summarizes some of the key vibrational frequencies observed for this compound isomers.

Table 1: Selected FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Isomers

| Vibrational Mode | 2-Fluorocinnamic Acid | 3-Fluorocinnamic Acid | 4-Fluorocinnamic Acid | Reference |

|---|---|---|---|---|

| C=O Stretch | - | 1693 | - | nih.gov |

| C=C Stretch (alkene) | - | 1632 | - | nih.gov |

| Aromatic C=C Stretch | - | 1588 | - | nih.gov |

| C-F Stretch | - | - | - | |

| O-H Stretch (Carboxylic Acid) | - | 3050 - 2550 (broad) | - | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound isomers. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of the ortho, meta, and para isomers.

¹H NMR spectra of fluorocinnamic acids show characteristic signals for the vinylic protons and the aromatic protons. The coupling constants between the vinylic protons are indicative of the trans or cis configuration of the double bond. For the trans isomers, this coupling constant is typically around 16 Hz. rsc.org The chemical shifts and splitting patterns of the aromatic protons are influenced by the position of the fluorine substituent. rsc.org

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The carbon of the carboxyl group appears at a characteristic downfield shift. The chemical shifts of the aromatic carbons are particularly sensitive to the location of the fluorine atom due to its electronegativity and through-space effects. rsc.org

The following tables present the ¹H and ¹³C NMR chemical shift data for the trans isomers of this compound, as reported in DMSO-d₆. rsc.org

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for trans-Fluorocinnamic Acid Isomers in DMSO-d₆

| Proton | 2-Fluorocinnamic Acid | 3-Fluorocinnamic Acid | 4-Fluorocinnamic Acid | Reference |

|---|---|---|---|---|

| Vinylic α-H | 6.53-6.57 (d, J=16 Hz) | 6.61-6.57 (d, J=16.00 Hz) | 6.41-6.45 (d, J=16 Hz) | rsc.org |

| Vinylic β-H | 7.62-7.66 (d, J=16 Hz) | 7.55-7.59 (d, J=16.00 Hz) | 7.54-7.58 (d, J=16 Hz) | rsc.org |

| Aromatic Protons | 7.21-7.24 (m, 2H), 7.41-7.46 (dd, 1H), 7.75-7.79 (dd, 1H) | 7.19-7.23 (t, 1H), 7.39-7.45 (dd, 1H), 7.48-7.50 (d, J=8Hz, 2H), 7.58 (s, 1H) | 7.16-7.20 (dd, 2H), 7.68-7.72 (dd, 2H) | rsc.org |

d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, s = singlet

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for trans-Fluorocinnamic Acid Isomers in DMSO-d₆

| Carbon | 2-Fluorocinnamic Acid | 3-Fluorocinnamic Acid | 4-Fluorocinnamic Acid | Reference |

|---|---|---|---|---|

| C=O | 167.3 | 167.3 | 167.5 | rsc.org |

| Vinylic α-C | 121.3 | 120.3 | 119.1 | rsc.org |

| Vinylic β-C | 135.6 | 142.5 | 142.7 | rsc.org |

| Aromatic C-F | 159.2-161.7 | 163.6 | 161.9-164.4 | rsc.org |

| Other Aromatic C | 115.9, 124.9, 129.2, 132.1 | 114.4, 116.9, 124.6, 130.8, 136.8 | 116.0, 130.5 | rsc.org |

Note: The ranges for C-F and some aromatic carbons in 2- and 4-fluorocinnamic acid are due to the complex splitting patterns arising from C-F coupling.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Electron ionization (EI) is a common method used for this purpose.

The mass spectra of cinnamic acids and their halogenated derivatives show characteristic fragmentation pathways. core.ac.uk For 2-fluorocinnamic acid, the molecular ion [M]⁺˙ is observed, and a key fragmentation involves the loss of HF, leading to the formation of a coumarin-like ion. core.ac.uk The fragmentation of the ethyl ester of 3-(2-fluorophenyl)-propenoate has also been studied, showing a preference for the loss of the ethoxy radical (•OC₂H₅) to yield a base peak at m/z 149, rather than the loss of HF. nih.gov

In the case of 4-fluorocinnamic acid, GC-MS analysis reveals a prominent molecular ion peak at m/z 166. nih.govnist.gov Other significant fragments are observed at m/z 165 and 101. nih.gov LC-MS studies, particularly using electrospray ionization (ESI), have been employed to analyze metabolites of 4-fluorocinnamic acid, such as its CoA thioester. nih.gov

Table 4: Key Mass Spectrometry Fragments (m/z) for this compound Isomers

| Isomer | Molecular Ion [M]⁺˙ | Key Fragments | Reference |

|---|---|---|---|

| 2-Fluorocinnamic Acid | 166 | 118, 101 | nih.gov |

| 3-Fluorocinnamic Acid | - | - | |

| 4-Fluorocinnamic Acid | 166 | 165, 101 | nih.gov |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrational Modes and Weak Interaction Analysis

Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique that probes low-frequency vibrational modes (typically in the 0.1-4 THz range), which are associated with collective motions and weak intermolecular interactions, such as hydrogen bonding and van der Waals forces. wikipedia.org

A study of cinnamic acid derivatives, including 4-fluorocinnamic acid (4-FCA), utilized THz-TDS in the 0.5-3.5 THz range to measure their absorption peaks. sitp.ac.cn This technique, combined with DFT calculations, allows for the identification of the origins of these low-frequency absorption features. sitp.ac.cn The analysis of weak intermolecular forces provides insights into the crystal packing and solid-state properties of the compound. sitp.ac.cn The ability of THz-TDS to distinguish between structural isomers and molecules with similar structures makes it a valuable tool for the solid-state characterization of this compound. sitp.ac.cn

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC is a versatile and widely used technique for the analysis of this compound. Reverse-phase HPLC, often with a C18 column, is typically used for the separation and quantification of this compound and its metabolites from various matrices. nih.govasm.org

In a study on the biodegradation of 4-fluorocinnamic acid (4-FCA), HPLC was used to monitor the concentration of 4-FCA and its degradation products. nih.govasm.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile, with UV detection at a wavelength corresponding to the absorbance maximum of the analyte. nih.govrsc.orgasm.org HPLC is also used to assess the purity of synthesized this compound, with specifications often requiring a purity of ≥98.0% or higher. tcichemicals.comsigmaaldrich.com

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile or derivatized this compound. While carboxylic acids themselves can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can overcome these issues.

GC is used to determine the purity of this compound, as indicated by product specifications that cite a purity of ≥98% (GC). chemimpex.com For instance, 3-fluorocinnamic acid is mentioned in the context of its use as an annular boronizing agent for gas chromatography/mass spectrometry. yacooscience.com The NIST WebBook also provides GC-MS data for 4-fluorocinnamic acid, indicating its amenability to this analytical technique. nist.gov

Computational Chemistry and Theoretical Modeling of Fluorocinnamic Acid

Quantum Chemical Investigations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the quantum chemical investigation of molecules like fluorocinnamic acid. scispace.commdpi.com This powerful computational method allows for the accurate calculation of electronic structure and other molecular properties, offering a balance between computational cost and accuracy. niscpr.res.inscirp.org DFT calculations are instrumental in understanding the fundamental aspects of this compound's chemical nature. mdpi.com

DFT calculations, often employing hybrid functionals like B3LYP, are used to analyze the electronic structure of this compound. niscpr.res.inscielo.org.mxvjst.vn These studies involve the optimization of the molecular geometry to find the most stable conformation. scirp.org Key insights are derived from the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaustinpublishinggroup.com The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. austinpublishinggroup.comdergipark.org.tr A smaller energy gap suggests higher reactivity. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand charge delocalization and hyperconjugative interactions within the molecule. niscpr.res.in For instance, in a study on a related compound, trans-4-(trifluoromethyl)cinnamic acid, NBO analysis revealed significant π →π* interactions, which contribute to the molecule's stability. niscpr.res.in The presence of the fluorine atom in this compound influences the electron distribution across the aromatic ring and the acrylic acid side chain, which can be quantified through Mulliken charge population analysis. niscpr.res.in

Table 1: Frontier Molecular Orbital Energies for a this compound Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | 4.83 |

This data is illustrative and based on calculations for a related compound, quinoline, using the B3LYP/6-31+G(d,p) basis set. scirp.org

Computational vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. arxiv.org DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. scielo.org.mxnih.gov By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. nih.govresearchgate.net

For example, studies on pentafluoro-trans-cinnamic acid have utilized DFT (specifically B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set) to calculate theoretical vibrational frequencies. nih.gov The assignments of these frequencies are often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each vibrational mode. nih.gov Such analyses have shown good agreement between theoretical and experimental spectra for various cinnamic acid derivatives. scielo.org.mxsitp.ac.cn The characteristic vibrational modes, such as the C=O stretching of the carboxylic acid group and the C-H stretching of the phenyl ring, can be precisely identified. scielo.org.mxresearchgate.net

Table 2: Selected Vibrational Frequencies for a Cinnamic Acid Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |

| O-H Stretch | 3559 | - |

| C-H Stretch (phenyl) | 3054-3006 | 3067/3027/2977 |

| C=O Stretch | 1739 | 1688 |

| C=C Stretch (olefinic) | 1640 | 1627 |

This data is based on calculations for cinnamic acid using the B3LYP/6-311++G(d,p) basis set. scielo.org.mx

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide valuable insights into the conformational landscapes of molecules and their interactions with their environment. nih.govmdpi.com For this compound, MD simulations can explore the different possible spatial arrangements of the molecule (conformers) and the energy barriers between them. nih.govmdpi.com

MD simulations are particularly useful for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in determining the crystal structure and properties of solid-state materials. mdpi.comias.ac.inresearchgate.net By simulating a system of multiple this compound molecules, researchers can observe how they self-assemble and form stable crystal lattices. mdpi.comias.ac.in The simulations can also reveal the influence of solvent molecules on the conformational preferences and interactions of this compound. rsc.org The analysis of these interactions is often complemented by computational techniques like PIXEL calculations, which can determine the nature of interactions (e.g., dispersive or electrostatic). rsc.org

Mechanistic Computational Studies of Chemical Reactions and Biological Interactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and biological interactions involving this compound. smu.edunih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and reaction intermediates. smu.edu This allows for a detailed understanding of the reaction pathway and the factors that influence the reaction rate. smu.edu For example, computational studies have been used to elucidate the mechanism of enzymatic reactions, such as the decarboxylation of cinnamic acid derivatives by enzymes like ferulic acid decarboxylase (Fdc). researchgate.net

In the context of biological interactions, computational docking studies can predict how this compound might bind to the active site of a protein. niscpr.res.in These studies are often followed by MD simulations to assess the stability of the protein-ligand complex and to understand the dynamic nature of the interaction. nih.gov Such computational approaches are invaluable in drug discovery and development, as they can help to identify potential molecular targets and to design more potent and selective inhibitors. researchgate.net For instance, the interaction between a this compound derivative and an enzyme like histone deacetylase (HDAC) has been investigated using such methods. niscpr.res.in

Biodegradation Pathways and Environmental Biotransformation of Fluorocinnamic Acid

Microbial Degradation Mechanisms and Enzymatic Catalysis

The microbial degradation of 4-fluorocinnamic acid (4-FCA) is a well-documented process, particularly by a synergistic bacterial consortium. rug.nl This process does not typically occur in a single organism but through the metabolic cooperation of different bacterial species. rug.nlnih.gov A key example is the consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1, which collectively achieve complete mineralization of 4-FCA. rug.nlrug.nl Strain G1 is responsible for the initial breakdown of the side chain, while strain H1 degrades the resulting aromatic intermediate. rug.nlnih.gov

The degradation of the two-carbon side chain of 4-fluorocinnamic acid by Arthrobacter sp. strain G1 proceeds through a β-oxidation mechanism, a common metabolic pathway for breaking down fatty acids and other acyl-CoA derivatives. rug.nlnih.govnih.gov This pathway involves the sequential removal of two-carbon units. rug.nl The initial step is the activation of 4-FCA to its coenzyme A (CoA) thioester, 4-fluorocinnamoyl-CoA. rug.nlnih.govresearchgate.net This activation is a crucial prerequisite for the subsequent enzymatic reactions of the β-oxidation spiral. nih.govresearchgate.net The process continues through hydration, dehydrogenation, and thiolytic cleavage, ultimately releasing the side chain as acetyl-CoA, which the bacterium can use for growth, and the aromatic remnant, 4-fluorobenzoic acid (4-FBA). rug.nlwikipedia.orgjackwestin.com

Following the side-chain degradation by Arthrobacter sp. strain G1, the resulting intermediate, 4-fluorobenzoic acid (4-FBA), is metabolized by Ralstonia sp. strain H1. rug.nlnih.gov This strain hydroxylates 4-FBA to form 4-fluorocatechol (B1207897). nih.govnih.govnih.gov The aromatic ring of 4-fluorocatechol is then cleaved, a critical step in the complete breakdown of the molecule. nih.govnih.gov The degradation of 4-fluorobenzoic acid by strain H1 proceeds via an ortho-cleavage pathway. rug.nlnih.govnih.govresearchgate.net This mechanism involves the enzymatic cleavage of the bond between the two hydroxyl-bearing carbons of the catechol ring, leading to the formation of aliphatic products that can enter central metabolic pathways. nih.gov

The β-oxidation of the 4-fluorocinnamic acid side chain by Arthrobacter sp. strain G1 is catalyzed by a series of specific enzymes. rug.nlnih.gov Cell extracts of the bacterium have revealed the presence of the necessary enzymatic machinery to carry out the transformation. rug.nlnih.govresearchgate.net The key enzymes identified in this metabolic pathway are detailed below. rug.nlnih.govnih.govresearchgate.net

| Enzyme | Enzyme Class | Function in Pathway |

|---|---|---|

| 4-Fluorocinnamoyl-CoA Ligase | Ligase | Catalyzes the initial activation of 4-FCA by attaching Coenzyme A, forming 4-fluorocinnamoyl-CoA. rug.nlnih.govnih.govresearchgate.net |

| 4-Fluorocinnamoyl-CoA Hydratase | Hydratase | Adds a water molecule across the double bond of the acryloyl-CoA side chain. rug.nlnih.govnih.govresearchgate.net |

| 4-Fluorophenyl-β-hydroxy propionyl-CoA Dehydrogenase | Dehydrogenase | Oxidizes the resulting hydroxyl group to a keto group. rug.nlnih.govnih.govresearchgate.net |

| 4-Fluorophenyl-β-keto propionyl-CoA Thiolase | Thiolase | Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and forming 4-fluorobenzoyl-CoA, which is subsequently converted to 4-fluorobenzoic acid. rug.nlnih.govnih.govresearchgate.net |

Role of Microbial Consortia in Complete Mineralization of Fluorocinnamic Acid

The complete breakdown of 4-fluorocinnamic acid to inorganic constituents, known as mineralization, is efficiently achieved by a microbial consortium rather than a single species. rug.nlnih.gov The syntrophic relationship between Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 provides a clear example of this principle. rug.nlnih.govrug.nl

Arthrobacter sp. strain G1 can grow on 4-FCA as its sole carbon source, but it only metabolizes the two-carbon side chain, accumulating 4-fluorobenzoic acid (4-FBA) as a major product. rug.nlnih.govnih.gov Strain G1 is unable to degrade the fluorinated aromatic ring, meaning fluoride (B91410) is not released during its growth on 4-FCA. asm.org

Ralstonia sp. strain H1, on the other hand, is capable of degrading 4-FBA. nih.gov When these two strains are grown in a co-culture, they establish a metabolic partnership where the end product of strain G1's metabolism (4-FBA) becomes the substrate for strain H1. rug.nl This cooperative effort leads to the complete mineralization of 4-FCA, which is marked by the quantitative release of the fluorine atom as fluoride ions. rug.nlnih.govnih.gov This consortium provides a robust system for the continuous degradation of 4-FCA, demonstrating greater efficiency and completeness than either strain in isolation. nih.govresearchgate.netrug.nl

Identification of Biotransformation Intermediates and Metabolic Pathway Elucidation

The elucidation of the biodegradation pathway of 4-fluorocinnamic acid has been made possible by identifying the key metabolic intermediates produced by the microbial consortium. nih.govnih.gov The transformation begins with the conversion of 4-FCA by Arthrobacter sp. strain G1. rug.nl The primary product of this initial degradation is 4-fluorobenzoic acid (4-FBA). rug.nlnih.govnih.gov During this process, a small amount of 4-fluoroacetophenone is also formed as a dead-end side product. rug.nlnih.govnih.gov In the presence of the partner organism, Ralstonia sp. strain H1, 4-FBA is further transformed into 4-fluorocatechol, which is the substrate for aromatic ring cleavage. nih.govnih.govnih.gov

| Intermediate Compound | Producing Strain(s) | Role in Pathway |

|---|---|---|

| 4-Fluorocinnamoyl-CoA | Arthrobacter sp. G1 | Initial activated product of the β-oxidation pathway. rug.nlnih.govnih.gov |

| 4-Fluorobenzoic acid (4-FBA) | Arthrobacter sp. G1 | Major end product of side-chain degradation; substrate for Ralstonia sp. H1. rug.nlnih.govnih.gov |

| 4-Fluoroacetophenone | Arthrobacter sp. G1 | Minor dead-end side product of side-chain degradation. rug.nlnih.govnih.gov |

| 4-Fluorocatechol | Ralstonia sp. H1 | Hydroxylated intermediate of 4-FBA degradation, preceding ring cleavage. nih.govnih.govnih.gov |

Interactions with Biological Systems: Molecular Mechanisms and Target Engagement

Mechanistic Studies of Enzyme Inhibition by Fluorocinnamic Acid Derivatives

Fluorocinnamic acids have been identified as inhibitors of several key enzymes, a property that underlies many of their observed biological effects. The mechanisms of this inhibition are often studied through a combination of kinetic assays and computational modeling to understand the specific interactions at the molecular level.

Research has identified a range of enzymes that are targeted by this compound and its related derivatives. These enzymes are involved in diverse metabolic and signaling pathways.

Tyrosinase: Cinnamic acid derivatives are recognized as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comresearchgate.netresearchgate.net The inhibitory activity of p-chlorocinnamic acid and p-nitrocinnamic acid against tyrosinase has been demonstrated to be more potent than that of unsubstituted cinnamic acid. researchgate.net Molecular docking studies suggest that these derivatives can bind within the catalytic center of the enzyme. researchgate.net

Alpha-Amylase and Alpha-Glucosidase: While many cinnamic acid derivatives show inhibitory activity against intestinal α-glucosidase, they are often inactive against pancreatic α-amylase. nih.gov However, some studies on novel cinnamic acid magnolol (B1675913) derivatives have reported potent inhibition of both α-glucosidase and α-amylase. nih.gov The inhibition of these enzymes can delay carbohydrate digestion, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.govphypha.ir

Fatty Acid Synthesis Enzymes: 4-Fluorocinnamic acid has been identified as a potent inhibitor of bacterial growth by targeting enzymes involved in the synthesis of fatty acids. biosynth.com The fatty acid synthase (FAS) system is a multi-enzyme complex responsible for the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA. libretexts.org In some archaea, fatty acid synthesis involves a complex of enzymes including ketothiolase (KT), ketoacyl-CoA reductase (ACR), and hydroxyacyl-CoA dehydratase (HCD). biorxiv.org

Other Enzyme Targets:

Mitochondrial Aldehyde Dehydrogenase (ALDH2): A variety of cinnamic acid derivatives act as inhibitors of the low Km mitochondrial aldehyde dehydrogenase. nih.gov Specifically, α-fluorocinnamate has been shown to be an inhibitor of this enzyme, competing with NAD+/NADH for binding. nih.gov

Arginase: Docking studies have explored the potential of N-arylcinnamamides, including fluorinated derivatives, as arginase inhibitors. mdpi.com These studies indicate that the chlorinated C-phenyl rings orient towards the binuclear manganese cluster in the enzyme's active site. mdpi.com

Kinetic studies and molecular docking simulations provide detailed insights into how this compound derivatives bind to and inhibit their enzyme targets.

Kinetic analysis reveals the mode of inhibition, such as competitive, non-competitive, or mixed-type inhibition. For example, studies on cinnamic acid derivatives targeting intestinal α-glucosidase have shown both mixed and non-competitive inhibition. nih.gov In the case of tyrosinase, one derivative was identified as a reversible competitive inhibitor. researchgate.net For mitochondrial aldehyde dehydrogenase, α-fluorocinnamate exhibited mixed inhibition with a significant competitive component against NAD+. nih.gov

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein target. frontiersin.org These simulations have shown that:

Tyrosinase Inhibition: Para-substituted cinnamic acid derivatives can interact with residues in the active center of tyrosinase. nih.gov Some derivatives, like 4-ethoxycinnamic acid and 4-nitrocinnamic acid, can chelate a copper ion within the active site, while 4-chlorocinnamic acid does not bind directly to the copper but interacts with nearby amino acid residues. nih.gov

Arginase Inhibition: Docking studies of fluorinated N-arylcinnamamides suggest the formation of halogen bonds between the fluorine substituent and amino acid residues (e.g., Asp272, Ser229) in the arginase active site, which can stabilize the enzyme-inhibitor complex. mdpi.com

Heat Shock Protein 90 (Hsp90) Inhibition: Molecular dynamics simulations of harmicines, which are hybrid compounds of harmine (B1663883) and cinnamic acid derivatives, revealed that they bind to the ATP binding site of Plasmodium falciparum Hsp90. miguelprudencio.com Favorable interactions, including N–H···π interactions involving Lys45 and the phenyl ring of the cinnamic acid fragment, were identified as crucial for the observed biological activity. miguelprudencio.com

Table 1: Kinetic and Molecular Docking Data for this compound Derivatives and Related Compounds

| Compound/Derivative | Enzyme Target | IC₅₀ Value | Inhibition Type | Key Molecular Docking Findings | Reference |

|---|---|---|---|---|---|

| p-Chlorocinnamic acid | Tyrosinase | 0.477 mM | Not specified | Interacts with 11 amino acid residues in the active site. | researchgate.net |

| α-Fluorocinnamate | Mitochondrial Aldehyde Dehydrogenase | Not specified | Mixed (major competitive component vs. NAD+) | Competes with NAD+/NADH for binding to the enzyme. | nih.gov |

| Ferulic Acid | Intestinal Maltase | 0.79 +/- 0.04 mM | Mixed | Not specified | nih.gov |

| Isoferulic Acid | Intestinal Sucrase | 0.45 +/- 0.01 mM | Mixed | Not specified | nih.gov |

| m-(Trifluoromethyl)cinnamic acid derivative (Harmicine 27a) | Plasmodium falciparum Hsp90 | Not specified | Not specified | Binds to ATP binding site; N–H···π interactions with Lys45. | miguelprudencio.com |

Molecular Basis of Biological Activity: Receptor Binding and Protein Interactions

Beyond direct enzyme inhibition, the biological effects of this compound derivatives are mediated by their binding to a variety of proteins and receptors. These interactions are typically non-covalent and rely on the specific steric and electronic features of the molecule, including ionic or polar forces, van der Waals interactions, hydrophobic interactions, and hydrogen bonds. google.com

The presence of fluorine can enhance the binding of these compounds to their molecular targets. For example, fluorinated cinnamylpiperazines are thought to have enhanced ligand affinity for monoamine oxidase B (MAO-B) due to the fluorine atom's ability to participate in multipolar C-F···H-N and C-F···C=O interactions with residues like CYS172 and ILE199. mdpi.com Similarly, molecular docking studies have revealed that cinnamic acid derivatives can exhibit high binding affinity towards proteins like p38 MAP kinase and COX-2. mdpi.com In the context of diabetes research, docking studies have been performed to investigate the interaction between compounds like 4-fluorocinnamic acid and the insulin (B600854) receptor. innovareacademics.in

Influence of Fluorine Substitution on Molecular Recognition and Ligand-Target Affinity

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's properties and its interaction with biological targets. The high electronegativity of fluorine can change the physicochemical characteristics of the parent compound, often enhancing its biological potency. nih.gov

Key influences of fluorine substitution include:

Enhanced Binding Affinity: The fluorine atom can increase ligand-target affinity by participating in specific non-covalent interactions. mdpi.com This includes the formation of halogen bonds, which are highly directional interactions that can stabilize the ligand within the binding pocket and contribute significantly to recognition specificity. mdpi.com For example, in fluorinated N-arylcinnamamides targeting arginase, halogen–oxygen interactions were identified between the fluorine atom and proximal oxygen atoms of aspartate or serine residues. mdpi.com

Metabolic Stability: The introduction of fluorine can enhance the metabolic stability of a molecule, which is a desirable property in drug development. mdpi.com

Altered Molecular Conformation: Fluorination can influence the conformation of a molecule, which in turn affects how it is recognized by a biological target. Quantum mechanical calculations have shown that fluorination can invert the natural pucker of a ring structure, thereby impacting its binding to enzymes or receptors.

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

The structure-activity relationship (SAR) describes how the chemical structure of a compound relates to its biological activity. For cinnamic acids, the activity is intrinsically linked to the interaction between the structure and its molecular target. researchgate.net The core cinnamic acid structure has three primary sites for modification: the substituent on the aromatic ring, the carboxylic acid group, and the conjugated double bond. researchgate.net

SAR studies have revealed several key principles:

Importance of the Phenyl Ring Substituent: The nature and position of substituents on the phenyl ring are critical determinants of activity. researchgate.net Electron-withdrawing groups, such as fluorine, chlorine, or a trifluoromethyl group, attached to the aromatic core have been shown to be important for potent inhibition of enzymes like MAO-B. mdpi.com

Role of the Conjugated Double Bond: The (E)-β-phenyl-α,β-unsaturated carbonyl group is considered a key pharmacophore for the potent inhibition of tyrosinase. mdpi.com Preliminary SAR analyses have indicated that this conjugated double bond is an essential feature for tyrosinase inhibition. researchgate.net

Hydroxylation and Methoxylation: The presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring can also be important factors in determining inhibitory activities against enzymes like tyrosinase. researchgate.net Dihydroxy derivatives often show stronger activity than monohydroxy derivatives. mdpi.com

Table 2: General Structure-Activity Relationship (SAR) Insights for Cinnamic Acid Derivatives

| Structural Feature/Modification | Impact on Molecular Interaction/Activity | Example Target | Reference |

|---|---|---|---|

| Electron-withdrawing group (e.g., -F, -Cl, -CF₃) on phenyl ring | Enhances inhibitory potency. | MAO-B, Tyrosinase | researchgate.netmdpi.com |

| Conjugated C=C double bond | Often essential for activity. | Tyrosinase | mdpi.comresearchgate.net |

| Hydroxyl (-OH) groups on phenyl ring | Can increase hydrogen bonding; dihydroxy > monohydroxy. | Tyrosinase | mdpi.com |

| Fluorine substitution | Can form stabilizing halogen bonds and enhance ligand affinity. | Arginase, MAO-B | mdpi.commdpi.com |

| Positional Isomerism (e.g., ortho vs. meta vs. para) | Significantly alters biological activity. | P. falciparum targets | miguelprudencio.com |

The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets. Both the position of substituents (positional isomerism) and the spatial arrangement of atoms (stereochemistry) play a pivotal role.

Positional Isomerism: This refers to compounds with the same molecular formula but different substituent positions on the carbon skeleton. scsco.org.insolubilityofthings.com The location of the fluorine atom on the phenyl ring of cinnamic acid (ortho, meta, or para) significantly influences its biological activity. For instance, in a series of harmicine (B1246882) derivatives, a para-fluoro substitution resulted in the most active compound, whereas a meta-fluoro substitution led to decreased antiplasmodial activity. miguelprudencio.com Similarly, the difference in the position of hydroxyl and methoxy groups between ferulic acid and its isomer, isoferulic acid, leads to a tremendous difference in their tyrosinase inhibitory activities. researchgate.net

Stereochemistry: This deals with the 3D arrangement of atoms. scsco.org.innptel.ac.in

Geometric Isomerism: this compound can exist as cis (Z) or trans (E) geometric isomers due to the restricted rotation around the carbon-carbon double bond. solubilityofthings.comontosight.ai The specific isomer can exhibit unique reactivity and interactions due to the different spatial arrangement of its functional groups. ontosight.ai The trans (E) isomer is generally the more common and stable form.

Conformational Effects: The stereochemistry of a molecule can profoundly impact its biological activity by affecting its fit with a target. For example, quantum mechanical calculations on related fluorinated compounds revealed that fluorination at a specific carbon can invert the natural puckering of the molecule's ring system, which in turn affects molecular recognition by enzymes or receptors.

Contribution of Carboxyl and Olefinic Moieties to Target Engagement

The biological activity of this compound is intrinsically linked to its core structure, which it shares with other cinnamic acid derivatives. This structure possesses three key reactive sites: the phenyl ring, the carboxylic acid group, and the conjugated olefinic double bond. mdpi.comanalis.com.my The interplay between the carboxyl and olefinic groups, forming an α,β-unsaturated carbonyl system, is particularly significant for target engagement. nih.gov

The Pivotal Role of the Carboxyl Group

The carboxylic acid group is a cornerstone of this compound's interaction with biological targets. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to exist in an anionic carboxylate form, allows for critical interactions within the active sites of enzymes and receptors. pcbiochemres.com

Molecular docking studies on various cinnamic acid derivatives have consistently highlighted the importance of the carboxyl group in anchoring the molecule to specific amino acid residues. innovareacademics.innih.gov For instance, in studies of cyclooxygenase (COX) enzymes, the carboxyl group of cinnamic acid derivatives was observed to interact with arginine residues in the active site. innovareacademics.in Similarly, when investigating inhibitors for polyphenol oxidase, the primary interaction forces were found to be centered around the carboxyl groups. montclair.edu This suggests that the carboxyl moiety of this compound is likely a primary point of contact with its biological targets, facilitating binding and subsequent biological effects.

Modification of the carboxyl group, for example through esterification, has been shown to significantly alter biological activity. plos.orgnih.gov While cinnamic acids themselves can be potent inhibitors, their ester derivatives can exhibit enhanced or different activity profiles. nih.govresearchgate.net This underscores the direct involvement of the free carboxylic acid in target binding. In some cases, the high polarity of the carboxyl group can hinder penetration through biological membranes, and its conversion to a less polar ester can improve bioavailability. mdpi.com

The Significance of the Olefinic Moiety and the α,β-Unsaturated Carbonyl System

The olefinic double bond, in conjugation with the carbonyl of the carboxylic acid, forms an electrophilic α,β-unsaturated system. This moiety is a well-known Michael acceptor, capable of undergoing nucleophilic addition reactions with biological macromolecules, particularly with the thiol groups of cysteine residues in proteins. nih.govnih.gov This covalent modification of key proteins, such as enzymes involved in bacterial metabolism or cell signaling, is a primary mechanism for the antimicrobial and anticancer activities observed in many cinnamic acid derivatives. mdpi.com

The stereochemistry of the olefinic double bond is also a critical determinant of biological activity. This compound, like most natural cinnamic acids, predominantly exists in the trans configuration, which is generally more stable and biologically active. montclair.edu

Furthermore, the electronic properties of the entire α,β-unsaturated carbonyl functionality can be fine-tuned to modulate biological activity. nih.gov The introduction of a fluorine atom onto the phenyl ring of cinnamic acid can influence the reactivity of this system, potentially enhancing its interaction with biological targets and improving its metabolic stability. mdpi.com Studies on derivatives of epigallocatechin gallate (EGCG) have shown that fluoro substitution can lead to more potent inhibition of enzymes like Hsp90. montclair.edu

In some contexts, the saturation of the olefinic double bond, converting a cinnamic acid derivative to a hydrocinnamic acid, can lead to a decrease or alteration in activity, highlighting the direct role of the double bond in target engagement. mdpi.com However, it is the synergistic action of the carboxyl and olefinic moieties within the α,β-unsaturated carbonyl system that is often most crucial for the biological profile of this compound.

Table of Research Findings on Cinnamic Acid Derivatives' Moieties

| Moiety | Type of Interaction/Role | Biological Target/System | Finding | Reference |

| Carboxyl Group | Hydrogen Bonding | Cyclooxygenase-1 (COX-1) | Interacts with arginine residues in the active site. | innovareacademics.in |

| Carboxyl Group | Primary Binding | Polyphenol Oxidase (PPO) | Main interaction forces are centered around the carboxyl group. | montclair.edu |

| Carboxyl Group | Activity Modulation | Various | Esterification significantly alters biological activity. | plos.orgnih.gov |

| Olefinic Moiety (as part of α,β-unsaturated carbonyl) | Michael Addition | Bacterial Proteins | Covalent modification of key proteins leads to antimicrobial activity. | mdpi.com |

| Olefinic Moiety (as part of α,β-unsaturated carbonyl) | Michael Addition | Keap1 | Reacts with thiol groups, triggering the Nrf2-Keap1 signaling pathway. | nih.gov |

| Olefinic Moiety | Stereochemistry | General | Trans configuration is generally more stable and biologically active. | montclair.edu |

| Carboxyl and Olefinic Moieties | Overall Activity | Bacteria (E. coli, S. aureus) | The presence of a carboxylic group is important for activity. | mdpi.com |

Applications in Advanced Materials Science and Engineering

Utilization in Polymer Synthesis and Modification

Fluorocinnamic acid and its derivatives are increasingly utilized in the synthesis and modification of a wide range of polymers. chemimpex.comontosight.ai Their presence can significantly alter the physicochemical properties of the resulting materials, leading to enhanced performance characteristics.

Influence on Thermal Stability and Mechanical Properties of Polymeric Materials

The incorporation of this compound into polymer matrices has been shown to enhance both thermal stability and mechanical properties. chemimpex.com For instance, in polyvinyl-cinnamate (PVCN) polymers, the fluoro-substituted side groups contribute to the material's high sensitivity to UV light and the notable thermal stability of the induced anisotropy. researchgate.netiop.kiev.ua The introduction of fluorine, a highly electronegative atom, can increase intermolecular forces within the polymer, leading to a more rigid and thermally stable structure. researchgate.net

However, the effect on thermal stability is not always straightforward. In a study involving the modification of chitosan (B1678972) with cinnamic acid, the resulting N-cinnamoyl chitosan (NCC) polymer exhibited lower thermal stability compared to the unmodified chitosan. scirp.orgresearchgate.net The degradation of the NCC polymer began at approximately 145°C, while unmodified chitosan was stable up to around 200-220°C. scirp.orgresearchgate.net This highlights that the impact of cinnamic acid derivatives on thermal properties is highly dependent on the specific polymer backbone and the nature of the chemical modification.

The mechanical properties of polymers can also be tailored through the use of this compound. The increased intermolecular forces and potential for enhanced crystallinity can lead to materials with higher tensile strength and rigidity. researchgate.net Conversely, in some systems, the introduction of bulky side chains like those derived from cinnamic acids can disrupt polymer chain packing, acting as an "internal diluent" and leading to a decrease in tensile strength and elongation-at-break. rsc.org The final mechanical properties are a result of a complex interplay between factors like intermolecular forces, crystallinity, and chain mobility. mdpi.comnih.gov

Below is a table summarizing the observed effects of cinnamic acid derivatives on the thermal properties of different polymers.

| Polymer System | Cinnamic Acid Derivative | Observed Effect on Thermal Stability | Reference |

| Polyvinyl-cinnamate | Fluoro polyvinyl-cinnamate | Increased thermal stability of induced anisotropy | researchgate.netiop.kiev.ua |

| Chitosan | N-cinnamoyl chitosan | Decreased thermal stability | scirp.orgresearchgate.net |

Catalytic Effects in Polymerization Reactions

Cinnamic acid derivatives have demonstrated catalytic activity in certain polymerization reactions. For example, the geometric isomers of 3-methoxycinnamic acid have been shown to be effective catalysts for the polymerization of benzoxazines. mdpi.com Both the E and Z isomers significantly lowered the polymerization temperatures, with the Z-isomer exhibiting a stronger catalytic effect. mdpi.com This catalytic action is attributed to the acidic nature of the cinnamic acid derivative, which facilitates the ring-opening polymerization of the benzoxazine (B1645224) monomers. mdpi.com The use of such organocatalysts presents a promising alternative to traditional metal-based catalysts in polymer synthesis. beilstein-journals.org

Integration into Electronic and Optoelectronic Materials

The unique electronic properties of this compound make it a compelling candidate for integration into electronic and optoelectronic materials. chemimpex.comontosight.ai Its conjugated structure, featuring a phenyl ring and a carboxylic acid group, provides a framework for tuning electronic behavior. ontosight.ai

In the realm of perovskite-based optoelectronics, p-fluorocinnamic acid (p-FCA) has been utilized to mitigate defects in perovskite LEDs. mdpi.com The p-FCA molecules can passivate Pb-halide antisite defects through a dual coordination mechanism involving the C=O group coordinating with lead and hydrogen bonding between the hydroxyl and halide ions. mdpi.com This defect passivation leads to enhanced device performance, as demonstrated by a record external quantum efficiency of 6.17% for a deep-blue emitting perovskite LED. mdpi.com

Furthermore, the general class of cinnamate-containing polymers, including those with fluoro-substituents, are known for their photosensitive properties. researchgate.net This has led to their use in photo-aligning layers for liquid crystal displays (LCDs). researchgate.net The ability to control the alignment of liquid crystals through light-induced cross-linking of the cinnamate (B1238496) side groups is a key technology in modern display manufacturing. researchgate.net The development of two-dimensional semiconductors with high electron mobility and favorable light absorption characteristics also opens up new avenues for the application of fluorinated organic molecules in next-generation optoelectronic devices. acs.org

Crystal Engineering and Solid-State Phenomena of this compound

The study of this compound in the solid state reveals fascinating insights into crystal engineering, polymorphism, and the nature of intermolecular interactions that govern crystal packing.

Polymorphism and Crystal Packing Architectures

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon for derivatives of cinnamic acid. cardiff.ac.uk For instance, 3-chlorocinnamic acid and 3-bromocinnamic acid can exhibit different crystal structures. cardiff.ac.uk The specific polymorph obtained can be influenced by the choice of solvent during crystallization. Different polymorphs can exhibit varying physicochemical properties, such as solubility and thermal stability. The study of these different crystalline forms is crucial for understanding and controlling the material's properties.

The crystal structure of 2,3,4,5,6-pentafluoro-trans-cinnamic acid reveals a sheet-like structure formed through a combination of hydrogen bonding and other intermolecular contacts. researchgate.net These sheets are then stacked via π–π interactions. researchgate.net The ability to form such organized structures is a key aspect of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. core.ac.uk

Intermolecular Interactions in Crystalline States (Hydrogen Bonding, π-π Stacking)

The crystal structures of fluorocinnamic acids and their derivatives are stabilized by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. researchgate.netnih.gov

π-π Stacking: The aromatic rings of this compound molecules often engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. researchgate.netnih.gov In 2,3,4,5,6-pentafluoro-trans-cinnamic acid, the sheet-like structures formed by hydrogen bonding are stacked on top of each other with a centroid-centroid distance of 4.3198 (11) Å, indicative of π–π interactions. researchgate.net The extent and geometry of these stacking interactions can vary depending on the specific substituents on the phenyl ring. cardiff.ac.uk

A summary of key crystallographic data for 2,3,4,5,6-Pentafluoro-trans-cinnamic acid is presented in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₃F₅O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Centroid-Centroid Distance (π–π stacking) | 4.3198 (11) Å | researchgate.net |

Photo-induced Structural Transformations and Photodimerization in Solids

This compound and its derivatives are notable for their photochemical reactivity in the solid state, particularly their tendency to undergo [2+2] photodimerization. This reaction is governed by topochemical principles, where the arrangement of molecules in the crystal lattice dictates the feasibility and outcome of the reaction. The introduction of fluorine atoms, which are electron-withdrawing, can significantly influence the crystal packing, often steering the molecules into an alignment favorable for photodimerization. nih.gov

Upon exposure to ultraviolet (UV) light, adjacent this compound molecules in a suitable crystal lattice can undergo a cycloaddition reaction across their carbon-carbon double bonds. This process forms a cyclobutane (B1203170) ring, effectively "dimerizing" the two monomer units. The resulting product is a derivative of truxillic or truxinic acid. This transformation from a system of isolated molecules to a covalently bonded dimer represents a significant photo-induced structural change. The reaction is often highly specific, with the stereochemistry of the cyclobutane product being determined by the initial spatial relationship of the reactant molecules in the crystal.

Research has shown that this photodimerization can be highly efficient. For instance, a diester derivative substituted with a 4-fluorophenyl group demonstrated excellent reactivity, achieving a 99% yield for the [2+2] cycloaddition in the solid state. acs.org This high efficiency underscores the powerful directing effect of the crystal lattice in orchestrating chemical reactions.

The structural transformations extend beyond simple dimerization. Detailed investigations at the molecular level have provided direct evidence of these changes. In a study involving a self-assembled monolayer of 4-(amyloxy)cinnamic acid on a gold surface, scanning tunneling microscopy (STM) was used to observe the effects of UV irradiation. nih.gov Before irradiation, the molecules formed a well-ordered adlayer with a (4 x 11) symmetry. nih.gov After exposure to UV light, a new adlayer with a different molecular arrangement and a (5 x 8) symmetry was observed. nih.gov This change was concluded to be the result of the photodimerization of the cinnamic acid derivative molecules within the layer, providing clear evidence of a light-induced structural transformation on a surface. nih.gov

Studies on analogous compounds, such as 4-chlorocinnamic acid, further illuminate these phenomena. The photochemical dynamics of its crystals are dominated by an irreversible [2+2] photodimerization reaction. chemfaces.com The transformation within the crystal can be hindered by the application of high pressure, which impedes the necessary changes in the unit cell volume and intermolecular interactions that accompany the reaction. researchgate.net In some cases, the solid-state reaction can lead to a phase transition, where the product dimer crystallizes in a different polymorph than the parent reactant crystal. acs.org

Table 1: Research Findings on Photodimerization of Cinnamic Acid Derivatives

| Compound/System | Induction Method | Observed Transformation/Finding | Reference |

|---|---|---|---|

| 4-fluorophenyl-substituted diester | UV Irradiation (Solid State) | [2+2] cycloaddition proceeded with 99% yield to form the cycloadduct. | acs.org |

| 4-(amyloxy)cinnamic acid monolayer on Au(111) | UV Light Irradiation | Structural transformation of the self-assembled monolayer from a (4 x 11) symmetry to a new (5 x 8) symmetry due to dimerization. | nih.gov |